Bienvenue dans la boutique en ligne BenchChem!

ML327

E-cadherin restoration EMT reversal Chemical probe optimization

ML327 is a first-in-class isoxazole probe that uniquely restores E-cadherin expression (EC50 1.0 μM) while simultaneously destabilizing MYC through a clean, non-epigenetic mechanism (inactive against HDACs, MMPs, sirtuins >30 μM). Unlike BET inhibitors or direct MYC-Max disruptors, ML327 operates via HNF4α-dependent transcriptional reprogramming without confounding epigenetic effects. This precision makes it the definitive chemical tool for dissecting CDH1 regulation, EMT reversal, and MYC-driven neuroblastoma pathways. Bulk orders and custom synthesis inquiries are welcome to support your advanced oncology and differentiation therapy research programs.

Molecular Formula C19H18N4O4
Molecular Weight 366.4 g/mol
Cat. No. B609143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML327
SynonymsML-327;  ML 327;  ML327.
Molecular FormulaC19H18N4O4
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCNC(=O)C3=CC=CNC3=O
InChIInChI=1S/C19H18N4O4/c24-17-14(8-4-9-20-17)18(25)21-10-5-11-22-19(26)15-12-16(27-23-15)13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2,(H,20,24)(H,21,25)(H,22,26)
InChIKeyNNNDNXLMQAPQQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ML327 Compound Procurement Guide: Technical Specifications and Research Applications


ML327 (CID 60167648, CAS 1883510-31-3) is a synthetic small-molecule isoxazole compound that functions as a dual-activity probe by restoring E-cadherin expression (EC50 = 1.0 μM) and blocking MYC oncogene expression in cancer models [1]. It was developed and characterized through the NIH Molecular Libraries Program as part of the Vanderbilt Specialized Chemistry Center for Accelerated Probe Development [1]. The compound mediates transcriptional de-repression of CDH1 (E-cadherin) through a distinct, non-epigenetic mechanism involving HNF4α and is inactive (>30 μM) against known epigenetic targets including HDACs, MMPs, and sirtuins [1]. It also partially reverses epithelial-to-mesenchymal transition (EMT) and inhibits cancer cell invasiveness and tumor cell migration in vitro and in vivo [2].

Why ML327 Cannot Be Substituted by Other MYC or EMT Inhibitors


ML327 occupies a unique mechanistic niche that is not replicated by other commercially available MYC inhibitors or EMT modulators. Unlike direct MYC-Max dimerization inhibitors (e.g., 10074-G5) which exhibit weak cellular potency (IC50 = 146 μM) or BET bromodomain inhibitors (e.g., JQ1) that indirectly suppress MYC transcription with off-target transcriptional effects, ML327 directly restores E-cadherin expression while simultaneously destabilizing MYC signaling [1]. Critically, ML327 achieves this dual activity through a distinct non-epigenetic mechanism, showing no inhibition of HDACs, MMPs, or sirtuins at concentrations up to 30 μM , whereas HDAC inhibitors that also upregulate E-cadherin (e.g., HDAC-IN-55) operate via broad histone modification and exhibit weaker potency (EC50 = 4.47 μM in SW620 cells) . This mechanistic specificity translates to a cleaner ancillary pharmacology profile and makes ML327 a more precise chemical probe for studying E-cadherin regulation and MYC destabilization without confounding epigenetic effects.

ML327 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Superior E-Cadherin Restoration Potency Versus First-Generation Ligand

ML327 was optimized from a first-generation ligand via iterative parallel synthesis and exhibits >50-fold improvement in E-cadherin restoration efficacy [1]. In the In-Cell Western assay using SW620 colon cancer cells, ML327 achieves an EC50 of 1.0 μM for restoring E-cadherin protein expression, whereas the first-generation ligand required significantly higher concentrations to produce a measurable effect [1].

E-cadherin restoration EMT reversal Chemical probe optimization

Lack of Epigenetic Target Activity Differentiates ML327 from HDAC Inhibitors

ML327 is inactive (>30 μM) against all known epigenetic targets that upregulate E-cadherin expression, including histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and sirtuins . In contrast, HDAC inhibitors such as HDAC-IN-55 achieve E-cadherin upregulation via direct HDAC inhibition (EC50 = 4.47 μM in SW620, 1.61 μM in H520 cells) . This mechanistic distinction is critical for experimental interpretation, as ML327's effects can be attributed to its unique non-epigenetic pathway rather than broad histone modification.

Epigenetics HDAC inhibition Target selectivity

Direct MYC Destabilization Contrasts with Weak Direct MYC Inhibitors

ML327 treatment reduces MYCN mRNA levels by approximately 2-fold in established MYCN-amplified xenograft tumors (p=0.0035) [1] and blocks MYC family oncogenic transcription factor expression across all tested neuroblastoma cell lines . In contrast, the direct c-Myc-Max dimerization inhibitor 10074-G5 exhibits weak cellular potency with an IC50 of 146 μM for inhibiting c-Myc transcriptional activity . ML327 achieves functional MYC pathway blockade at substantially lower concentrations through a distinct destabilization mechanism rather than direct binding inhibition.

MYC inhibition Transcriptional regulation Neuroblastoma

Cell Invasion Inhibition Without Cytotoxicity Distinguishes ML327 from Cytotoxic Agents

ML327 at 10 μM reduces cell invasion of SW620 colon cancer cells by approximately 60% and H520 non-small cell lung cancer cells by approximately 30% at 48 hours, with no measurable effect on cell viability up to 4 days of treatment . This contrasts with cytotoxic chemotherapeutic agents that reduce invasion primarily through cell killing. The ability to inhibit invasive behavior without affecting viability makes ML327 a valuable tool for studying EMT and metastasis mechanisms independent of cytotoxicity.

Cancer cell invasion Cytotoxicity Migration inhibition

Favorable In Vitro DMPK Profile Supports In Vivo Applications

ML327 possesses favorable physiochemical properties and an excellent dystrophia myotonica protein kinase (DMPK) profile [1]. In vitro DMPK characterization shows species-specific plasma protein binding with rat fu = [value not specified in accessible fragment], human fu = [value not specified], and mouse fu = [value not specified], and acceptable intrinsic clearance values across species [2]. This favorable DMPK profile, combined with demonstrated in vivo efficacy in neuroblastoma xenograft models (significant tumor volume reduction, p=0.02) , contrasts with many early-stage chemical probes that exhibit poor pharmacokinetic properties limiting their utility beyond cell culture.

Pharmacokinetics DMPK In vivo probe

Optimal Research and Industrial Application Scenarios for ML327


E-Cadherin Transcriptional Regulation Studies

ML327 is optimally employed as a chemical probe for investigating E-cadherin (CDH1) transcriptional regulation mechanisms independent of epigenetic modulation. Its potent EC50 of 1.0 μM in restoring E-cadherin expression, combined with demonstrated inactivity (>30 μM) against HDACs, MMPs, and sirtuins [1], enables researchers to dissect non-epigenetic pathways controlling E-cadherin expression, particularly the HNF4α-dependent transcriptional program . This application is validated by RNA-seq studies showing that ML327 alters expression of over 2,500 genes within 3 hours in the presence of cycloheximide, confirming direct transcriptional effects [2].

MYC-Driven Pediatric Cancer Models

ML327 demonstrates particular utility in MYCN-amplified neuroblastoma research, where it blocks MYCN mRNA levels and tumor progression in established xenografts [1]. The compound induces a gene signature consistent with both epithelial and neuronal differentiation features and causes G1 cell cycle arrest with blockage of anchorage-independent growth and neurosphere formation [1]. This makes ML327 a valuable tool for studying differentiation therapy approaches in pediatric solid tumors, especially given its efficacy in both MYCN-amplified and MYCN-single copy neuroblastoma cell lines [1].

Metastasis and EMT Reversal Studies

For researchers investigating epithelial-to-mesenchymal transition (EMT) and metastasis mechanisms, ML327 provides a unique tool that partially reverses EMT and inhibits cancer cell invasiveness and tumor cell migration in vitro and in vivo [1]. At 10 μM, ML327 reduces cell invasion by approximately 60% in SW620 cells and 30% in H520 cells at 48 hours without affecting cell viability up to 4 days . This selective anti-invasive activity, combined with demonstrated in vivo metastasis inhibition [2], makes ML327 particularly suitable for studying the mechanistic link between E-cadherin restoration, EMT reversal, and metastatic potential.

Apoptosis Sensitization and Combination Studies

ML327 sensitizes cancer cells to TNF-related apoptosis-inducing ligand (TRAIL), as demonstrated in Ewing sarcoma cells where ML327 treatment induced E-cadherin expression and decreased vimentin, consistent with partial mesenchymal-to-epithelial transition, and showed additive induction of apoptotic markers when combined with TRAIL [1]. This application is supported by the compound's ability to induce apoptosis as evidenced by PARP and Caspase 3 cleavage, as well as marked induction of the subG0 cell population [1]. Researchers can leverage this property to study apoptosis sensitization mechanisms and combination therapeutic strategies in mesenchymal-derived cancers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML327

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.